Cas no 591218-75-6 (3-Butyn-2-ol, 1-bromo-)

3-Butyn-2-ol, 1-bromo- is a brominated alkyne alcohol with the molecular formula C₄H₅BrO. This compound is characterized by its terminal alkyne and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. The presence of both bromine and hydroxyl groups allows for selective modifications, such as nucleophilic substitutions or coupling reactions, enabling the construction of complex molecular architectures. Its reactivity is particularly valuable in pharmaceutical and agrochemical research, where it serves as a precursor for heterocyclic compounds and other fine chemicals. The compound’s stability under controlled conditions ensures reliable handling in laboratory settings. Proper storage in a cool, dry environment is recommended to maintain its integrity.
3-Butyn-2-ol, 1-bromo- structure
3-Butyn-2-ol, 1-bromo- structure
Product name:3-Butyn-2-ol, 1-bromo-
CAS No:591218-75-6
MF:C4H5BrO
Molecular Weight:148.985900640488
CID:4053229

3-Butyn-2-ol, 1-bromo- 化学的及び物理的性質

名前と識別子

    • 3-Butyn-2-ol, 1-bromo-
    • インチ: 1S/C4H5BrO/c1-2-4(6)3-5/h1,4,6H,3H2
    • InChIKey: WXBSUMDBARCLRI-UHFFFAOYSA-N
    • SMILES: C(Br)C(O)C#C

じっけんとくせい

  • 密度みつど: 1.666±0.06 g/cm3(Predicted)
  • Boiling Point: 190.7±25.0 °C(Predicted)
  • 酸度系数(pKa): 11.85±0.20(Predicted)

3-Butyn-2-ol, 1-bromo- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7440527-1.0g
1-bromobut-3-yn-2-ol
591218-75-6
1.0g
$0.0 2023-01-04

3-Butyn-2-ol, 1-bromo- 関連文献

3-Butyn-2-ol, 1-bromo-に関する追加情報

Comprehensive Overview of 3-Butyn-2-ol, 1-bromo- (CAS No. 591218-75-6)

3-Butyn-2-ol, 1-bromo- (CAS No. 591218-75-6) is a versatile organic compound widely utilized in synthetic chemistry and pharmaceutical research. This brominated alkyne alcohol serves as a critical intermediate in the synthesis of complex molecules, particularly in click chemistry and cross-coupling reactions. Its unique structure, featuring both a bromo substituent and a terminal alkyne group, enables diverse functionalization, making it invaluable for constructing drug-like scaffolds and bioconjugates.

In recent years, the demand for 3-Butyn-2-ol, 1-bromo- has surged due to its role in bioorthogonal chemistry, a field gaining traction for labeling biomolecules in live cells. Researchers frequently search for "how to use bromoalkynes in click chemistry" or "applications of CAS 591218-75-6 in drug discovery," reflecting its relevance in cutting-edge science. The compound’s compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) further enhances its utility, aligning with trends in high-throughput screening and proteomics.

From a synthetic perspective, 3-Butyn-2-ol, 1-bromo- offers exceptional modularity. Its bromo group facilitates nucleophilic substitutions, while the alkyne moiety participates in cycloadditions or Sonogashira couplings. This dual reactivity addresses common queries like "best practices for handling bromoalkynes" or "optimizing yields in alkyne bromination." Notably, the compound’s stability under inert conditions makes it a preferred choice for multistep synthesis, a topic frequently discussed in organic chemistry forums.

Environmental and safety considerations are also pivotal. While not classified as hazardous, proper storage of 3-Butyn-2-ol, 1-bromo- in anhydrous environments is recommended to prevent degradation. Searches such as "CAS 591218-75-6 shelf life" or "compatible solvents for bromoalkynes" highlight user concerns about longevity and compatibility. Advances in green chemistry have further spurred interest in solvent-free or catalytic applications of this compound.

In summary, 3-Butyn-2-ol, 1-bromo- (CAS No. 591218-75-6) bridges fundamental research and industrial applications, driven by its adaptability in bioconjugation, material science, and medicinal chemistry. Its alignment with trending topics like click chemistry and precision synthesis ensures continued relevance in scientific literature and commercial pipelines.

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